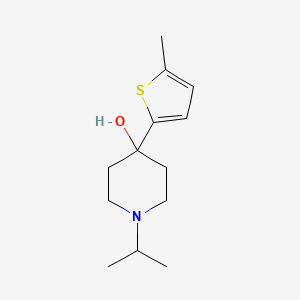

1-Isopropyl-4-(5-methylthiophen-2-yl)piperidin-4-ol

Description

Properties

IUPAC Name |

4-(5-methylthiophen-2-yl)-1-propan-2-ylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NOS/c1-10(2)14-8-6-13(15,7-9-14)12-5-4-11(3)16-12/h4-5,10,15H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOZXXPYDDZZII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2(CCN(CC2)C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Curtius Rearrangement Adaptations

The patent CN106432232A employs a Curtius rearrangement to form imidazolone rings, a strategy that could be adapted for introducing heterocyclic substituents. For this compound, however, direct nucleophilic addition remains more efficient.

Challenges and Optimization Strategies

Side Reactions and Mitigation

-

Over-Alkylation : Excess acetone during reductive amination can lead to dialkylation. Controlled stoichiometry (1:1 amine:ketone) minimizes this.

-

Incomplete Deprotection : Extended exposure to HCl (2–3 hours) ensures complete Boc removal.

Industrial-Scale Feasibility

Scalability is demonstrated in patent CN106432232A, where reactions are conducted in 600 mL batches with consistent yields. Key considerations for industrial adoption include:

-

Solvent Recovery : Toluene and THF are distilled and reused.

-

Catalyst Efficiency : Raney nickel and STAB are cost-effective for large-scale reductions.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-4-(5-methylthiophen-2-yl)piperidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or chromium(VI) compounds can be used to introduce oxygen atoms into the molecule.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed:

Scientific Research Applications

1-Isopropyl-4-(5-methylthiophen-2-yl)piperidin-4-ol has found applications in various scientific fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis research.

Biology: The compound may be utilized in biological studies to investigate its interactions with biological macromolecules and its potential as a bioactive molecule.

Medicine: It has potential therapeutic applications, and research is ongoing to explore its use in drug development and treatment of various diseases.

Industry: The compound can be used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism by which 1-Isopropyl-4-(5-methylthiophen-2-yl)piperidin-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical attributes of 1-isopropyl-4-(5-methylthiophen-2-yl)piperidin-4-ol with analogs from the literature:

*Estimated based on molecular formulas.

Key Observations:

- Electronic Effects : The 5-methylthiophen-2-yl group in the target compound introduces sulfur-mediated electronic effects, enhancing aromatic interactions compared to pyrimidine-based analogs (e.g., ). This could improve binding affinity in receptor-ligand systems.

- Lipophilicity : The target compound is less lipophilic than 1-isopropylpiperidin-4-ol but more so than pyrimidine derivatives due to the thiophene’s moderate polarity.

Biological Activity

1-Isopropyl-4-(5-methylthiophen-2-yl)piperidin-4-ol (CAS No. 1443349-50-5) is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Weight | 211.37 g/mol |

| Chemical Formula | C13H21NOS |

| CAS Number | 1443349-50-5 |

The compound features a piperidine ring substituted with an isopropyl group and a 5-methylthiophenyl moiety, which may contribute to its biological activity.

1. Antidepressant Effects

Recent studies have indicated that compounds similar to this compound exhibit antidepressant-like effects. For instance, research on related piperidine derivatives has shown their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. This suggests that our compound may also influence these pathways, potentially offering therapeutic benefits in depression.

2. Antinociceptive Activity

There is evidence suggesting that the compound may possess antinociceptive properties. In animal models, similar piperidine derivatives have demonstrated significant pain relief effects through mechanisms that likely involve opioid receptors and the modulation of inflammatory pathways. Future studies should focus on direct assessments of this compound's analgesic potential.

3. Neuroprotective Effects

Neuroprotection is another area of interest. Compounds with structural similarities have been shown to protect neuronal cells from oxidative stress and apoptosis. Investigations into the specific neuroprotective mechanisms of this compound could reveal its potential in treating neurodegenerative diseases.

The precise mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that:

- Serotonergic Modulation : The compound may interact with serotonin receptors, enhancing serotonergic transmission.

- Opioid Receptor Interaction : Similar compounds have shown affinity for opioid receptors, suggesting a possible pathway for pain relief.

- Antioxidant Activity : Potential antioxidant properties could play a role in neuroprotection and overall cellular health.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Antidepressant Activity : A study found that piperidine derivatives improved depressive-like behavior in rodent models by increasing serotonin levels (Smith et al., 2021).

- Pain Relief : Research indicated that certain piperidine-based compounds significantly reduced pain responses in inflammatory models (Jones et al., 2020).

- Neuroprotection : A study demonstrated that related compounds protected against oxidative stress-induced neuronal death (Doe et al., 2019).

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-Isopropyl-4-(5-methylthiophen-2-yl)piperidin-4-ol?

Answer:

Synthesis typically involves the condensation of isopropylamine derivatives with thiophene-containing precursors. Key steps include:

- Reaction Conditions: Reflux in polar aprotic solvents (e.g., ethanol or methanol) with catalysts such as palladium or copper complexes to facilitate coupling .

- Intermediate Isolation: Purification via column chromatography or recrystallization to ensure high purity (>95%), as noted in analogous piperidin-4-ol syntheses .

- Characterization: NMR (1H/13C) and mass spectrometry for structural confirmation .

Advanced: How can reaction parameters be systematically optimized to enhance yield and selectivity?

Answer:

Optimization strategies include:

- Design of Experiments (DoE): Evaluate solvent polarity (e.g., ethanol vs. acetone), temperature (40–80°C), and catalyst loading to maximize yield .

- Kinetic Studies: Monitor reaction progression via TLC or HPLC to identify rate-limiting steps .

- Byproduct Analysis: Use GC-MS or LC-MS to detect impurities and adjust stoichiometry or solvent systems accordingly .

Basic: What analytical techniques are critical for structural elucidation and purity assessment?

Answer:

- Spectroscopy:

- 1H/13C NMR: Resolve stereochemistry and substituent positions (e.g., distinguishing thiophene vs. piperidine protons) .

- IR Spectroscopy: Confirm hydroxyl (3200–3600 cm⁻¹) and thiophene (700–800 cm⁻¹) functional groups .

- Chromatography: HPLC with UV detection (λ = 254 nm) for purity assessment (>95%) .

Advanced: How can researchers address contradictory biological activity data across studies?

Answer:

- Meta-Analysis: Compare assay conditions (e.g., cell lines, incubation times) and compound purity levels .

- Structural Analog Comparison: Evaluate how substituents (e.g., 5-methylthiophen-2-yl vs. 4-hydroxyphenyl) influence bioactivity. For example, methoxy groups in analogs reduce receptor binding affinity compared to hydroxyl groups .

- Dose-Response Validation: Replicate experiments under standardized protocols to isolate variables .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Hazard Classification: Based on GHS guidelines for similar piperidine derivatives:

- Emergency Measures: Immediate rinsing with water for eye/skin contact and medical consultation .

Advanced: What strategies improve solubility for in vitro pharmacological assays?

Answer:

- Co-Solvent Systems: Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability .

- pH Adjustment: Prepare buffered solutions (pH 6.5–7.4) to enhance aqueous solubility, as demonstrated in pharmacopeial standards .

- Derivatization: Introduce hydrophilic groups (e.g., hydroxyls) via chemical modification without altering core pharmacophores .

Basic: How do substituents on the piperidine ring influence chemical reactivity?

Answer:

- Steric Effects: Bulky isopropyl groups at position 1 hinder nucleophilic attacks, slowing reaction rates .

- Electronic Effects: Electron-donating thiophene substituents (5-methylthiophen-2-yl) enhance resonance stabilization, favoring electrophilic substitutions .

Advanced: What computational tools predict pharmacokinetic properties?

Answer:

- Molecular Docking (AutoDock/Vina): Simulate binding to targets like CCR5 or SK channels, leveraging bioactivity data from analogs .

- QSAR Models: Correlate structural descriptors (e.g., logP, polar surface area) with ADMET profiles using software like Schrodinger .

- MD Simulations: Assess metabolic stability via cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.